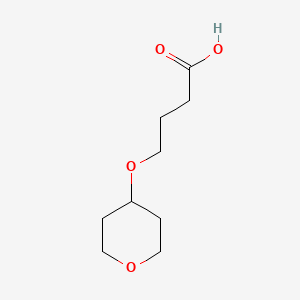

4-(Oxan-4-yloxy)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Oxan-4-yloxy)butanoic acid is an organic compound that belongs to the class of carboxylic acids It features a butanoic acid backbone with an oxan-4-yloxy substituent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxan-4-yloxy)butanoic acid can be achieved through several methods. One common approach involves the esterification of butanoic acid with oxan-4-ol (tetrahydropyran-4-ol) under acidic conditions. The reaction typically proceeds as follows:

Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can enhance the reaction rate and reduce the need for corrosive liquid acids.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Oxan-4-yloxy)butanoic acid undergoes various chemical reactions, including:

-

Oxidation

Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Conditions: Aqueous or acidic medium.

Products: Oxidized derivatives, such as carboxylates or ketones.

-

Reduction

Reagents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Conditions: Anhydrous ether or tetrahydrofuran (THF).

Products: Reduced derivatives, such as alcohols.

-

Substitution

Reagents: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Conditions: Room temperature or mild heating.

Products: Halogenated derivatives.

Common Reagents and Conditions

The reactions of this compound typically involve common organic reagents and standard laboratory conditions. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the molecule.

Applications De Recherche Scientifique

4-(Oxan-4-yloxy)butanoic acid has several scientific research applications:

-

Chemistry

- Used as a building block in organic synthesis.

- Precursor for the synthesis of more complex molecules.

-

Biology

- Investigated for its potential as a bioactive compound.

- Studied for its interactions with biological macromolecules.

-

Medicine

- Explored for its potential therapeutic properties.

- Evaluated for its role in drug development and delivery.

-

Industry

- Utilized in the production of specialty chemicals.

- Employed in the formulation of advanced materials.

Mécanisme D'action

The mechanism of action of 4-(Oxan-4-yloxy)butanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

-

Enzyme Inhibition

- Inhibits specific enzymes by binding to their active sites.

- Alters the enzyme’s conformation and reduces its catalytic activity.

-

Receptor Binding

- Binds to cell surface or intracellular receptors.

- Modulates signal transduction pathways and cellular responses.

Comparaison Avec Des Composés Similaires

4-(Oxan-4-yloxy)butanoic acid can be compared with other similar compounds, such as:

-

Butanoic Acid Derivatives

- 4-Hydroxybutanoic acid.

- 4-Aminobutanoic acid.

-

Oxan Derivatives

- 4-Oxan-4-ylmethanol.

- 4-Oxan-4-ylamine.

Uniqueness

The uniqueness of this compound lies in its combination of the butanoic acid backbone with the oxan-4-yloxy substituent. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Activité Biologique

4-(Oxan-4-yloxy)butanoic acid, with the chemical formula C8H14O4 and CAS number 1291445-04-9, is an organic compound classified as a carboxylic acid. It features a butanoic acid backbone modified by an oxan-4-yloxy substituent. This unique structure provides distinct chemical properties that have garnered interest in various biological applications, including potential therapeutic uses.

The compound can be synthesized through methods such as esterification of butanoic acid with oxan-4-ol under acidic conditions. The resulting compound exhibits specific reactivity, including oxidation and reduction capabilities, and can serve as a precursor for more complex organic molecules.

The biological activity of this compound primarily revolves around its interactions with biological macromolecules. It has been investigated for its potential to act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, altering their conformation and reducing catalytic activity.

- Receptor Binding : It may interact with cell surface or intracellular receptors, influencing signal transduction pathways and cellular responses.

Research Findings

Recent studies have explored the bioactive potential of this compound in various contexts:

- Neuroprotective Effects : Research indicates that compounds similar in structure to this compound may inhibit enzymes involved in neurodegenerative pathways. For instance, derivatives have shown promise in inhibiting kynurenine 3-hydroxylase, which is crucial in the kynurenine pathway linked to excitotoxicity in neuronal cells .

- Therapeutic Applications : The compound has been evaluated for its potential therapeutic roles in drug development and delivery systems. Its ability to modulate enzyme activity positions it as a candidate for developing treatments for metabolic disorders.

- Comparative Studies : When compared to other butanoic acid derivatives (e.g., 4-hydroxybutanoic acid), this compound demonstrates unique properties that could enhance its efficacy in biological systems.

Data Table: Comparative Biological Activity

| Compound | Mechanism of Action | Potential Applications |

|---|---|---|

| This compound | Enzyme inhibition, receptor binding | Neuroprotection, drug delivery |

| 4-Hydroxybutanoic acid | GHB receptor agonist | General anesthetic, sedative |

| 4-Aminobutanoic acid | Neurotransmitter modulation | Treatment of neurological disorders |

Case Studies

Several case studies have highlighted the biological significance of compounds related to this compound:

- Neurotoxicity Studies : A study demonstrated that certain derivatives inhibit neurotoxic pathways associated with oxidative stress in neuronal cells. This suggests a protective role against neurodegenerative diseases .

- Metabolic Pathway Analysis : Research involving human urine samples has shown that metabolites derived from similar compounds exhibit significant variations based on smoking habits, indicating potential biomarker applications for assessing exposure to harmful substances .

Propriétés

IUPAC Name |

4-(oxan-4-yloxy)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c10-9(11)2-1-5-13-8-3-6-12-7-4-8/h8H,1-7H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNUCQZUBKJRSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.